Methyl 4-(isoxazol-5-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is a chemical compound with the molecular formula C12H11NO4 . It has gained significant attention in the scientific community due to its various properties and potential applications.
Synthesis Analysis
The synthesis of isoxazole derivatives, like “Methyl 4-(isoxazol-5-ylmethoxy)benzoate”, has been a topic of interest in the scientific community. One of the most common methods for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is characterized by the presence of an isoxazole ring attached to a benzoate ester group via a methoxy bridge . The molecular weight of this compound is 233.22 .Physical And Chemical Properties Analysis
“Methyl 4-(isoxazol-5-ylmethoxy)benzoate” is a compound with a molecular weight of 233.22 . The exact physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources.Scientific Research Applications
- Antimicrobial Activity : Methyl 4-(isoxazol-5-ylmethoxy)benzoate exhibits antimicrobial properties, making it a candidate for drug development against bacterial and fungal infections .
- Anti-Inflammatory Effects : Researchers explore its anti-inflammatory potential, which could contribute to novel drug formulations .
- Pesticides and Larvicides : The compound has demonstrated larvicidal activity against immature forms of Aedes aegypti, a mosquito species responsible for transmitting diseases like dengue and Zika .
- Herbicides and Plant Protection : Investigations into its herbicidal properties may lead to safer and more effective herbicides .
- Multicomponent Reactions (MCRs) : Methyl 4-(isoxazol-5-ylmethoxy)benzoate can be synthesized via MCRs, which offer sustainable and efficient routes to heterocyclic compounds .
- Green Synthesis : Researchers have explored water-based reactions using tartaric acid as a catalyst, emphasizing environmentally friendly synthesis .
Pharmaceutical Research
Agrochemical Applications
Organic Synthesis
Photoredox Catalysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSBLYYIHZFGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(isoxazol-5-ylmethoxy)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.